molecular formula C28H52N4O8 B556574 Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate CAS No. 137076-54-1

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate

Katalognummer B556574
CAS-Nummer: 137076-54-1
Molekulargewicht: 572.7 g/mol
InChI-Schlüssel: RVUXZXMKYMSWOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate, also known as DOTA-tri-t-Bu-ester, is a chemical compound with the empirical formula C28H52N4O8 . It has a molecular weight of 572.73 . This compound is used as a reactant in the preparation of various other compounds, including gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for magnetic resonance imaging (MRI) .


Synthesis Analysis

This compound can be employed as a reactant to prepare gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for MRI . It can also be used in the synthesis of generations 3 (G3) nanoglobular MRI contrast agents for MR angiography and tumor angiogenesis imaging .


Molecular Structure Analysis

The SMILES string for this compound is CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(O)=O . The InChI key is RVUXZXMKYMSWOM-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can be used as a reactant in various chemical reactions. For example, it can be used to prepare gadolinium ion functionalized with DOTA-LAE, which is used as a contrast agent for MRI . It can also be used in the preparation of gadolinium complexes as MRI blood contrast agents .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 572.73 . It is typically available in lump form .

Wissenschaftliche Forschungsanwendungen

Magnetic Resonance Imaging (MRI) Contrast Agents

Tri-tert-butyl DOTA is used to synthesize contrast agents for MRI. It can be functionalized with gadolinium ions to create compounds like DOTA-LAE (lactobionic acid-ethylenediamine), enhancing the contrast of images in clinical diagnostics .

Radioimmunotherapy

The compound can be activated and conjugated with monoclonal antibodies for targeted radioimmunotherapy. This application allows for the delivery of radioactive isotopes directly to cancer cells, minimizing damage to healthy tissue .

Nanoglobular MRI Contrast Agents

It serves as a precursor in the synthesis of nanoglobular MRI contrast agents, which are used for MR angiography and tumor angiogenesis imaging. These agents provide high-resolution images of blood vessels and tumor vasculature .

Radiopharmaceuticals

Tri-tert-butyl DOTA derivatives can be labeled with various radioisotopes for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. This helps in the detection and monitoring of diseases .

Theranostics

This compound is involved in the development of theranostic agents that combine therapeutic and diagnostic functions in a single molecule. For example, it can be used to create a molecule that both treats cancer and provides imaging contrast .

Drug Delivery Systems

The macrocyclic structure of Tri-tert-butyl DOTA is useful for creating drug delivery systems that can encapsulate and transport pharmaceuticals to specific sites within the body, improving the efficacy and reducing side effects .

Bioconjugation

Tri-tert-butyl DOTA can be used for bioconjugation with peptides, proteins, and other biomolecules. This allows for the creation of targeted molecular probes that can seek out specific biological markers .

Chemical Biology

Researchers use this compound in chemical biology to study cellular processes. By tagging biological molecules with a Tri-tert-butyl DOTA complex, scientists can trace the movement and interactions of these molecules within cells .

Wirkmechanismus

The mechanism of action of this compound is related to its ability to form highly stable chelates with radioactive isotopes of Ga, In, and Y, as well as with radionuclides of Lu, Gd, and other lanthanides . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Zukünftige Richtungen

This compound has potential applications in the field of medical imaging. It can be used to prepare gadolinium ion functionalized with DOTA-LAE, which is used as a contrast agent for MRI . It can also be used in the synthesis of generations 3 (G3) nanoglobular MRI contrast agents for MR angiography and tumor angiogenesis imaging .

Eigenschaften

IUPAC Name

2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUXZXMKYMSWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469329
Record name [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate

CAS RN

137076-54-1
Record name [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVY7P26TWY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Reactant of Route 2
Reactant of Route 2
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Reactant of Route 3
Reactant of Route 3
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Reactant of Route 4
Reactant of Route 4
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Reactant of Route 5
Reactant of Route 5
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Reactant of Route 6
Reactant of Route 6
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate

Q & A

Q1: How does Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate contribute to the anti-thrombogenic properties of the endothelium-mimicking surface?

A: Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate acts as a chelating agent for copper ions (Cu2+). This complex, denoted as DTris@Cu in the study, is then grafted onto the surface of the medical device. DTris@Cu possesses the ability to generate nitric oxide (NO). [] Nitric oxide is a known vasodilator and inhibitor of platelet aggregation, playing a crucial role in the natural anti-thrombogenic properties of healthy endothelium. By releasing NO, the modified surface actively combats thrombosis.

Q2: What are the advantages of combining Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate with Hyaluronic Acid in this application?

A: The research utilizes a two-pronged approach to mimic the endothelium. Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate, through its copper complex, provides the "active attack" by generating NO. Hyaluronic acid (HA), on the other hand, contributes to the "zone defense." HA is a major component of the glycocalyx, a protective layer on the endothelial surface that repels platelets and other cells. [] By incorporating HA into the surface modification, the researchers created a physical barrier against thrombosis and biofouling, further enhancing the efficacy of the NO release.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.